Cas no 5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate)
5466-13-7 structure
Product Name:(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
N.o CAS:5466-13-7
MF:C9H11ClN4
MW:210.66343998909
CID:1590329
PubChem ID:230633
Update Time:2025-04-21
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- (2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone
- 2,9-Dichlor-chinacridonchinon
- AG-K-16034
- 2,9-Dichlor-lin.-trans-chinacridonchinon
- 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone
- SureCN1613226
- EINECS 219-646-1
- AC1L2P4J
- CTK4F4601
- AC1Q3RM8
- 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
- 6-chloro-2,9-diethyl-9H-purine
- AR-1D5339
- 2,9-Diethyl-6-chlor-purin
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone; 2,9-Dichlor-chinacridonchinon; AG-K-16034; 2,9-Dichlor-lin.-trans-chinacridonchinon; 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone; SureCN1613226; EINECS 219-646-1; AC1L2P4J; CTK4F4601; AC1Q3RM8; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone; 6-chloro-2,9-diethyl-9H-purine; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone; AR-1D5339; 2,9-Die
- 5466-13-7
- NSC-25719
- 9H-Purine, 6-chloro-2,9-diethyl
- SCHEMBL15719927
- NSC25719
- DTXSID10969937
-
- Inchi: 1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3
- Chave InChI: WZHZKKOJBLGUPI-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC(CC)=N1)N(C=N2)CC
Propriedades Computadas
- Massa Exacta: 210.06743
- Massa monoisotópica: 210.067
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 201
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Superfície polar topológica: 43.6Ų
Propriedades Experimentais
- Densidade: 1.37
- Ponto de ebulição: 271.2°C at 760 mmHg
- Ponto de Flash: 117.8°C
- Índice de Refracção: 1.657
- PSA: 43.6
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Literatura Relacionada
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel